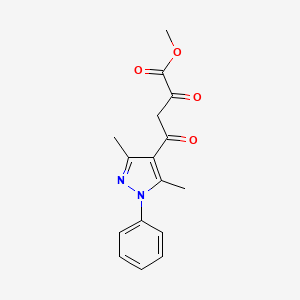
H-Gly-SBzl*HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-SBzl*HCl, also known as Glycine Thiobenzyl Ester Hydrochloride, is a chemical compound with the molecular formula C₉H₁₂ClNOS and a molecular weight of 217.72 g/mol . This compound is primarily used in laboratory settings for various biochemical and chemical research applications.
Aplicaciones Científicas De Investigación
Glycine Thiobenzyl Ester Hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme activity and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
H-Gly-SBzl*HCl is a substrate used to identify and characterize specific protease/esterase/granzyme activities associated with lymphocyte cytoplasmic granules . It is used in photometric assays and in determining mast cell protease enzyme activity .
Mode of Action
The interaction of this compound with its targets involves the cleavage of the substrate by the protease/esterase/granzyme enzymes. This cleavage is detected in photometric assays, providing a measure of the enzymatic activity .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the protease/esterase/granzyme enzymes. These enzymes play crucial roles in various biological processes, including immune response and cell signaling .
Pharmacokinetics
As a substrate used in assays, it is likely that its bioavailability is primarily determined by the experimental conditions, such as the concentration of the substrate and the presence of the target enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are reflected in the changes in enzymatic activity measured in the assays. A decrease in the amount of intact substrate corresponds to an increase in enzymatic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the assay environment, the presence of other interacting molecules, and the specific conditions of the biological system under study .
Análisis Bioquímico
Biochemical Properties
H-Gly-SBzl*HCl is a substrate for a sensitive colorimetric assay for trypsin-like enzymes, including kallikreins, thrombin, plasmin, trypsin, and enteropeptidase . It interacts with these enzymes, enabling the measurement of their activity in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for various enzymes. By participating in enzymatic reactions, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes. It serves as a substrate for specific enzymes, facilitating their activity. This can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathways of the enzymes it acts as a substrate for, including kallikreins, thrombin, plasmin, trypsin, and enteropeptidase . It may interact with these enzymes and potentially affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine Thiobenzyl Ester Hydrochloride typically involves the esterification of glycine with thiobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of Glycine Thiobenzyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other suitable methods to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Glycine Thiobenzyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiobenzyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
N-α-Cbz-L-lysine Thiobenzyl Ester Hydrochloride: Similar in structure but with a lysine backbone instead of glycine.
Nα-Benzoyl-DL-arginine 4-nitroanilide Hydrochloride: Another thiobenzyl ester used in biochemical assays.
Uniqueness
Glycine Thiobenzyl Ester Hydrochloride is unique due to its specific glycine backbone, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
S-benzyl 2-aminoethanethioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGNWQQRQIMFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2714036.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2714037.png)
![Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride](/img/structure/B2714039.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2714040.png)
![(2-(Pyridin-3-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2714041.png)


![Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2714047.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B2714051.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)
![N-tert-butyl-5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2714056.png)

